![molecular formula C23H28N4O3 B10992568 N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B10992568.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and a tetrahydrofuran group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves multiple steps. The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The pyridine ring can be constructed through various synthetic routes, including cyclization reactions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and solvent choice .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridine ring using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings. Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and catalysts.
Scientific Research Applications
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. The pyridine ring may interact with various enzymes and receptors, enhancing the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as albendazole and fenbendazole. These compounds share the benzimidazole core but differ in their side chains and specific activities. N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its combination of benzimidazole, pyridine, and tetrahydrofuran groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H28N4O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H28N4O3/c1-15-13-16(2)27(14-17-7-6-12-30-17)23(29)21(15)22(28)24-11-5-10-20-25-18-8-3-4-9-19(18)26-20/h3-4,8-9,13,17H,5-7,10-12,14H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
ZCQZIARRXBVAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCCC3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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